7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

Physicochemical profiling LogP Aqueous solubility

7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol (C13H12N4O, MW 240.26) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrimidine class—a privileged scaffold in medicinal chemistry owing to its purine isosterism. This compound features a hydroxyl group at the 5-position, a methyl substituent at the 7-position, and an ortho-tolyl (2-methylphenyl) group at the 3-position of the fused triazole-pyrimidine core.

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
Cat. No. B10812974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NNC3=NC(=CC(=O)N23)C
InChIInChI=1S/C13H12N4O/c1-8-5-3-4-6-10(8)12-15-16-13-14-9(2)7-11(18)17(12)13/h3-7H,1-2H3,(H,14,16)
InChIKeyQXGZFDXFBHLCTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol: A Substituted Triazolopyrimidine Scaffold for Epigenetic and Antiproliferative Research Programs


7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol (C13H12N4O, MW 240.26) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrimidine class—a privileged scaffold in medicinal chemistry owing to its purine isosterism [1]. This compound features a hydroxyl group at the 5-position, a methyl substituent at the 7-position, and an ortho-tolyl (2-methylphenyl) group at the 3-position of the fused triazole-pyrimidine core. It is commercially available as a screening compound (Hit2Lead/ChemBridge ID: 5653618) with calculated physicochemical parameters of LogP = 2.40, LogSW = -3.00, and tPSA = 63.3 Ų . Its closest characterized structural analog, 7-methyl-N-(o-tolyl)-[1,2,4]triazolo[4,3-a]pyrimidin-5-amine (PDB Ligand 64Q), has been co-crystallized with the BRD4 bromodomain (PDB: 5HQ5, resolution 1.60 Å), establishing target engagement for this chemotype [2].

Why 7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol Cannot Be Replaced by Unsubstituted or Amino Congeners in Target-Based Screens


The [1,2,4]triazolo[4,3-a]pyrimidine scaffold supports diverse substitution patterns, and even ostensibly minor modifications produce substantial differences in target engagement, physicochemical profile, and biological outcome. The o-tolyl group at position 3 introduces a defined hydrophobic surface and restricted conformational freedom (one rotatable bond) that are absent in des-aryl congeners such as 7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol (CAS 3886-55-3, C6H6N4O, MW 150.14, LogP ~0.12) [1]. The 5-hydroxyl substituent enables hydrogen-bond donor/acceptor interactions distinct from the 5-amino analog (PDB: 5HQ5), which engages BRD4 through a different interaction geometry [2]. Furthermore, the specific substitution pattern of this compound dictates a measured LogP of 2.40 and aqueous solubility (LogSW) of -3.00, parameters that directly influence assay compatibility and membrane permeability compared to both more polar (des-methyl, des-aryl) and more lipophilic (6-ethyl-7-methyl) analogs . These structural distinctions make generic substitution across triazolopyrimidine catalog entries chemically and pharmacologically unsound for any program requiring reproducible SAR data.

Quantitative Differentiation Evidence: 7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol vs. Closest Analogs


Physicochemical Profile vs. Des-Methyl Core Scaffold: LogP Difference of ~2.28 Units Determines Membrane Permeability and Assay Solubility

The 7-methyl-3-o-tolyl derivative (C13H12N4O, MW 240.26) exhibits a measured/calculated LogP of 2.40 and LogSW of -3.00 (aqueous solubility ~251 μM) . In contrast, the unsubstituted [1,2,4]triazolo[4,3-a]pyrimidine core (CAS 274-98-6, C5H4N4, MW 120.11) has a LogP of 0.1243 and PSA of 43.08 Ų [1]. This represents a LogP difference of approximately 2.28 log units—corresponding to roughly a 190-fold difference in octanol-water partition coefficient—and a PSA increase of ~20 Ų. The des-methyl-5-ol core (CAS 3886-55-3, C6H6N4O, MW 150.14) lacks the 3-aryl substituent entirely, resulting in substantially higher aqueous solubility but limited membrane permeability. The o-tolyl substitution therefore shifts this compound from a polar fragment-like space into a more drug-like physicochemical range suitable for cellular assays.

Physicochemical profiling LogP Aqueous solubility Lead optimization

BRD4 Bromodomain Target Engagement: Structural Confirmation via Co-Crystallization of the 5-Amino Congener

The 5-amino congener of the target compound, 7-methyl-N-(o-tolyl)-[1,2,4]triazolo[4,3-a]pyrimidin-5-amine (PDB Ligand 64Q, C13H13N5), has been co-crystallized with the first bromodomain of human BRD4 at 1.60 Å resolution (PDB: 5HQ5, R-Free = 0.187, R-Work = 0.171) [1]. This crystal structure provides direct atomic-level evidence that the 3-(o-tolyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine chemotype engages the acetyl-lysine binding pocket of BRD4. For comparison, a related 5-methyl-triazolopyrimidine ligand co-crystallized with BRD4 (PDB: 4MEN) exhibited an IC50 of 250 μM (2.50 × 10⁵ nM) in the PDBBind assay [2], while more optimized [1,2,4]triazolo[1,5-a]pyrimidine BRD4 inhibitors such as WS-722 achieved IC50 values of 2.15–4.36 μM against BRD4 BD1/BD2 [3]. The 5-hydroxy substitution in the target compound replaces the 5-amino group of Ligand 64Q, altering hydrogen-bonding capacity at the protein interface and potentially shifting selectivity within the BET bromodomain family.

BRD4 bromodomain Epigenetic inhibitors Fragment-based drug discovery X-ray crystallography

Purine Isosterism and Scaffold Privilege: [1,2,4]Triazolo[4,3-a]pyrimidine vs. [1,2,4]Triazolo[1,5-a]pyrimidine Regioisomers

The [1,2,4]triazolo[4,3-a]pyrimidine scaffold is isoelectronic with the purine ring system, enabling it to function as a purine bioisostere in kinase and epigenetic target inhibitor design . This regiochemistry ([4,3-a] junction) is distinct from the thermodynamically more common [1,5-a] isomer, which predominates in commercial screening libraries. The [4,3-a] fusion pattern affects the spatial orientation of substituents: in the target compound, the 3-(o-tolyl) group projects into a different vector trajectory than the corresponding 2-aryl substituent in [1,5-a] isomers. The [4,3-a] scaffold has demonstrated productive applications in kinase inhibitor design, with [1,2,4]triazolo[4,3-a]pyrimidin-3-amine derivatives achieving IC50 values of 45–97 nM against MCF-7 breast cancer cells and 6–99 nM against HCT-116 colorectal cancer cells, compared to sorafenib (IC50: 144 nM and 176 nM, respectively) . For MMP-10/13 dual inhibition, [1,2,4]triazolo[4,3-a]pyrimidine-based inhibitors achieved IC50 values as low as 24 nM (MMP-10) with 7-fold selectivity over MMP-13 [1]. These data establish that the [4,3-a] scaffold topology is productive for diverse target classes where the [1,5-a] isomer may not yield equivalent activity.

Scaffold hopping Purine mimetics Kinase inhibitor design Regioisomer comparison

Distinct H-Bond Pharmacophore: 5-Hydroxy vs. 5-Amino Substitution Alters Target Interaction Geometry and Physicochemical Profile

The target compound bears a hydroxyl group at position 5, whereas its closest crystallographically characterized analog (PDB Ligand 64Q) carries a 5-amino (NH) substituent. This single-atom substitution (O vs. NH) produces measurable changes in hydrogen-bond capacity and physicochemical properties. The 5-OH compound has one H-bond donor and five H-bond acceptors (Hdon = 1, Hacc = 5), while the 5-amine analog has two H-bond donors and five acceptors (Hdon = 2, Hacc = 5) [1]. This difference alters the compound's capacity to act as a hydrogen-bond donor at the protein-ligand interface, as directly observed in the BRD4 co-crystal structure (PDB: 5HQ5), where the 5-NH group of Ligand 64Q forms specific interactions within the acetyl-lysine binding pocket [2]. The 5-OH compound also differs in molecular weight (240.26 vs. 239.28) and computed LogP (2.40 vs. ~2.1–2.5 predicted). In the context of BRD4 inhibition, a related 5-methyl-triazolopyrimidine fragment (PDB: 4MEN) showed weak affinity (IC50 = 250 μM), while optimized triazolopyrimidine BRD4 inhibitors containing diverse 5-substituents achieved IC50 values of 2.15–4.36 μM [3], demonstrating that 5-position substitution significantly modulates BRD4 binding potency.

Hydrogen-bond donor/acceptor Fragment-based screening BET bromodomain inhibitors Pharmacophore modeling

Procurement-Driven Application Scenarios for 7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol


BRD4 Bromodomain Fragment-Based Drug Discovery: Validated Starting Point for Hit-to-Lead Optimization

The co-crystal structure of the 5-amino congener with BRD4 BD1 (PDB: 5HQ5, 1.60 Šresolution) provides a structurally validated starting point for fragment growth [1]. The 5-OH target compound with LogP 2.40 and tPSA 63.3 Ų can serve as a hinge-binding fragment for structure-based design of selective BET bromodomain inhibitors. Procurement of this compound enables direct SAR exploration of the 5-hydroxyl pharmacophore in BRD4 BD1/BD2 selectivity assays, with the 5-amino analog (Ligand 64Q) serving as the internal comparator for H-bond donor effects.

Purine-Mimetic Kinase Inhibitor Screening Libraries: Accessing the [4,3-a] Scaffold Topology

The [1,2,4]triazolo[4,3-a]pyrimidine scaffold is isoelectronic with the purine ring system recognized by the ATP-binding pocket of kinases . Class-level evidence shows that [4,3-a] derivatives achieve nanomolar cytotoxicity (IC50 6–99 nM) against cancer cell lines . The 3-(o-tolyl)-7-methyl substitution pattern offers a specific hydrophobic vector that may confer kinase selectivity profiles distinct from more common [1,5-a] regioisomers or N-phenyl-substituted analogs. This compound is suitable for inclusion in targeted kinase profiling panels to explore scaffold topology–selectivity relationships in academic and industrial screening campaigns.

Physicochemical Property-Driven Lead Optimization: Balancing Lipophilicity and Solubility in Cellular Assays

With a measured LogP of 2.40 and aqueous solubility (LogSW) of -3.00 (~251 μM) , this compound occupies a favorable physicochemical space for cell-based screening—substantially more lipophilic than the des-aryl core scaffold (LogP ~0.12) [2] yet within acceptable drug-like range. This property profile supports procurement for SAR studies where incremental LogP modulation is needed to optimize membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility. The compound can serve as a reference standard for evaluating the impact of 3-aryl LogP contributions in triazolopyrimidine lead series.

Epigenetic Chemical Probe Development: Exploring BET Bromodomain Selectivity via 5-Position Hydrogen-Bond Modulation

The single H-bond donor capacity of the 5-OH compound (Hdon = 1) versus the 5-amine analog (Hdon = 2) provides a tractable system for investigating hydrogen-bond-dependent selectivity within the BET family (BRD2, BRD3, BRD4, BRDT) [3]. Given that optimized triazolopyrimidine BRD4 inhibitors achieve IC50 values of 2.15–4.36 μM [4], and the fragment starting point shows IC50 of 250 μM [5], this compound is positioned as a late-stage fragment or early hit suitable for structure-guided optimization. Procurement enables head-to-head comparison of 5-OH vs. 5-NH2 analogs in BRD4 AlphaScreen or TR-FRET displacement assays.

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